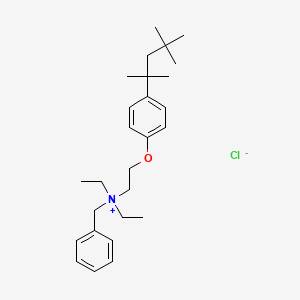
Octaphen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of octafonium chloride involves the reaction of benzyldiethylamine with 4-(1,1,3,3-tetramethylbutyl)phenol in the presence of a suitable solvent and catalyst. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amine group attacks the phenol derivative, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Octaphen undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Explored for its antiseptic properties, although its current medical applications are limited.
Industry: Utilized in the formulation of certain industrial cleaning agents and disinfectants.
Wirkmechanismus
The mechanism of action of octafonium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. It targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in the antimicrobial effect .
Vergleich Mit ähnlichen Verbindungen
Octaphen can be compared with other similar compounds such as:
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Dequalinium chloride: Known for its use in treating infections of the mouth and throat .
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and antimicrobial activity.
Eigenschaften
CAS-Nummer |
78-05-7 |
|---|---|
Molekularformel |
C27H42ClNO |
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H42NO.ClH/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;/h10-18H,8-9,19-22H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DPECLNSLLIQJJO-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-] |
Key on ui other cas no. |
78-05-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















